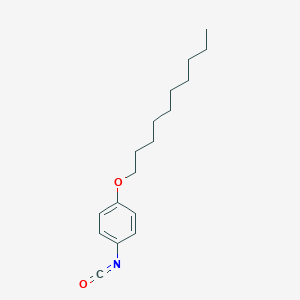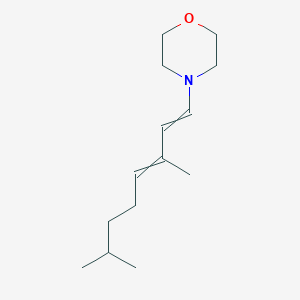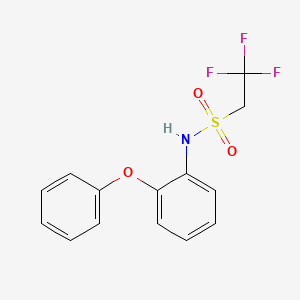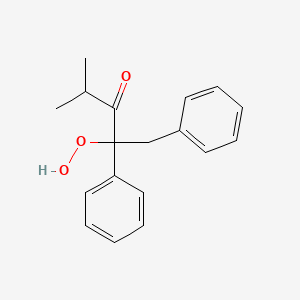
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is an organic compound with a complex structure that includes hydroperoxy, methyl, and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one typically involves the hydroperoxidation of a precursor ketone. One common method is the reaction of 4-methyl-1,2-diphenylpentan-3-one with hydrogen peroxide in the presence of a catalyst such as iodine or concentrated hydrochloric acid . The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential instability of hydroperoxy compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable peroxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include the activation of antioxidant defense mechanisms and the modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroperoxy-4-methyl-2-pentanone: Similar structure but lacks the diphenyl groups.
2-Hydroperoxy-1,4-dioxane: Contains a dioxane ring instead of the pentanone backbone.
Diacetone diperoxide: A well-known organic peroxide with different structural features.
Uniqueness
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is unique due to the presence of both hydroperoxy and diphenyl groups, which confer distinct reactivity and potential applications. Its ability to form ROS and participate in various chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
58967-00-3 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-hydroperoxy-4-methyl-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C18H20O3/c1-14(2)17(19)18(21-20,16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,20H,13H2,1-2H3 |
Clé InChI |
DMNDLXWSIVVGBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


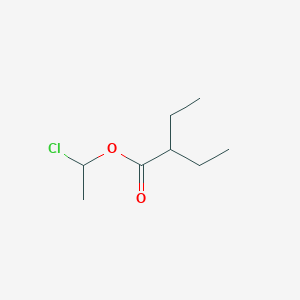

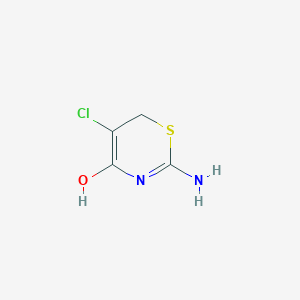
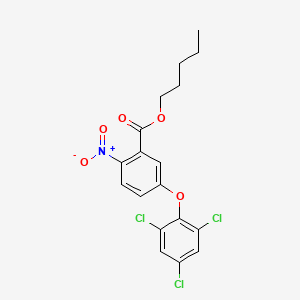
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
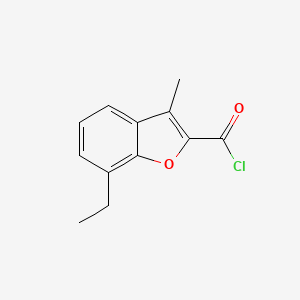
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
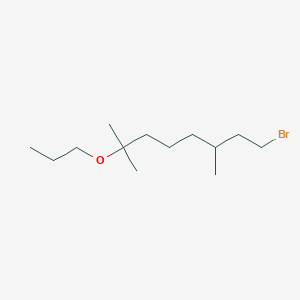
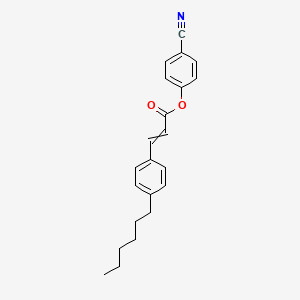
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
